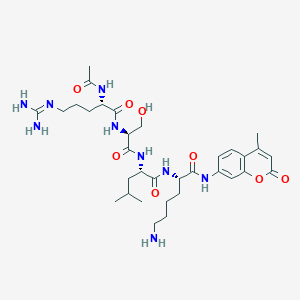

Ac-Arg-Ser-Leu-Lys-AMC

描述

“Ac-Arg-Ser-Leu-Lys-AMC” is a fluorogenic substrate for Site-1 protease . Site-1 protease is a subtilisin-like protease that cleaves the endoplasmic reticulum loop of sterol regulatory element-binding protein (SREBP) transcription factors . The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .

Synthesis Analysis

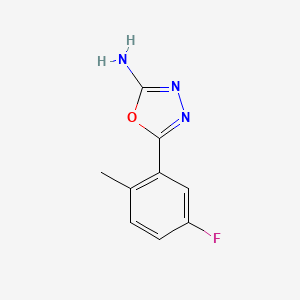

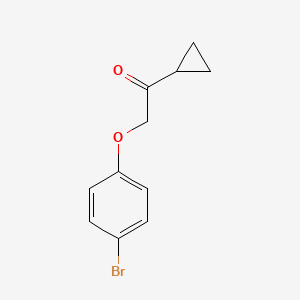

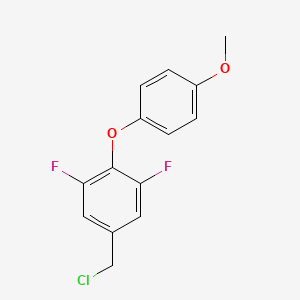

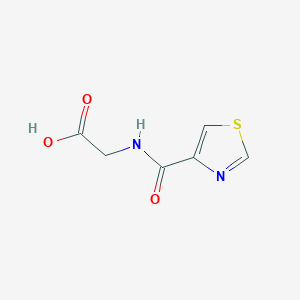

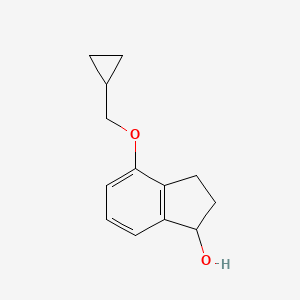

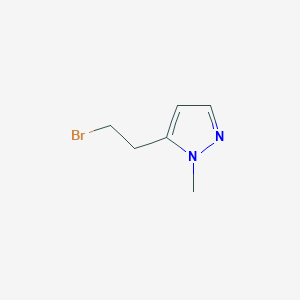

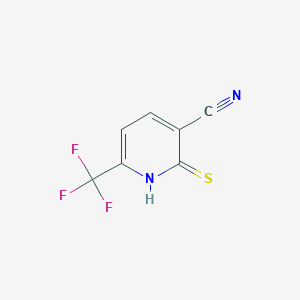

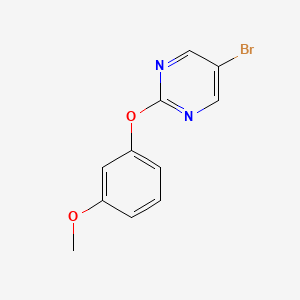

The synthesis of “Ac-Arg-Ser-Leu-Lys-AMC” involves the sequence of amino acids that is cleaved by Site-1 Protease (S1P) . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .Molecular Structure Analysis

The molecular structure of “Ac-Arg-Ser-Leu-Lys-AMC” is complex and involves a sequence of amino acids . The peptide sequence RSLK corresponds to the internal propeptide cleavage site that generates active S1P .Chemical Reactions Analysis

“Ac-Arg-Ser-Leu-Lys-AMC” is a peptide substrate for Site-1 Protease (S1P). The sequence of amino acids is cleaved by S1P . Acetylation of the side chain of the Lys residue in the peptide substrate increases the hydrophilicity and decreases the reactivity with S1P .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ac-Arg-Ser-Leu-Lys-AMC” include a molecular weight of 701.83 . It is soluble in DMSO and should be stored at -20°C or below .科学研究应用

Peptide-Based Studies and Protease Activity

Peptide-Based Substrates and Protease Characterization : Ac-Arg-Ser-Leu-Lys-AMC, as part of various peptides, plays a critical role in studies focusing on the characterization and activity of proteases. For example, it can be used to assess the substrate specificity of proteases, as seen in studies involving serine proteases and serine protease inhibitors from parasitic nematodes (Morris & Sakanari, 1994).

Phosphorylation Kinetics : This peptide sequence also finds application in studies involving the kinetics of phosphorylation. The acyl derivatives of peptides containing the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, which is similar to Ac-Arg-Ser-Leu-Lys-AMC, have been used to investigate the phosphorylation process by the cAMP-dependent protein kinase (Kemp, 1980).

Signal Transduction and Protein Kinase Activity

Protein Kinase Substrates : In the realm of signal transduction, peptides containing sequences like Ac-Arg-Ser-Leu-Lys-AMC have been utilized as substrates for protein kinases. This is evident in research studying the selective assay of protein kinase C using synthetic peptide substrates (Yasuda et al., 1990).

Protein Phosphorylation Sites : These peptides have been instrumental in identifying phosphorylation sites on proteins, as seen in research on the amino acid sequences around phosphorylation sites on phosphorylase kinase (Yeaman et al., 1977).

Peptide Synthesis and Structural Analysis

Peptide Synthesis for Biological Studies : The sequence Ac-Arg-Ser-Leu-Lys-AMC, as part of larger peptides, is used in synthetic peptide preparation, aiding in biological studies and functional characterizations, such as in studies of the Factor VII activating protease (Kara et al., 2017).

Structural Characterization of Peptides : The structural characterization of peptides including sequences like Ac-Arg-Ser-Leu-Lys-AMC helps in understanding the biological activity and interaction of these peptides, as seen in research on human tumor-derived peptides (Esch et al., 1982).

Enzymatic Studies and Disease Research

Enzyme Substrate Identification : Research involving enzymatic reactions often utilizes peptides with sequences including Ac-Arg-Ser-Leu-Lys-AMC to identify and characterize enzyme substrates, as observed in studies on retroviral proteases of HIV-1 (Nashed et al., 1989).

Disease-Related Protein Analysis : The analysis of proteins related to diseases such as cancer and HIV involves the use of peptides like Ac-Arg-Ser-Leu-Lys-AMC. This is evident in the study of amino acid sequences in tumor-derived angiogenin, which plays a role in tumor angiogenesis (Strydom et al., 1985).

安全和危害

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Arg-Ser-Leu-Lys-AMC | |

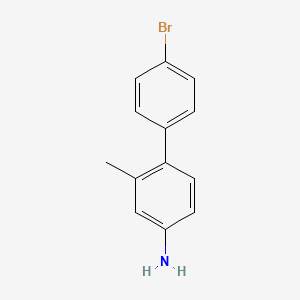

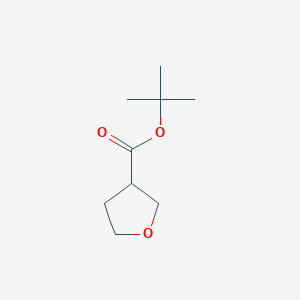

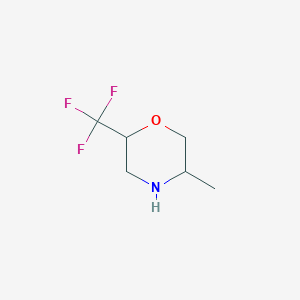

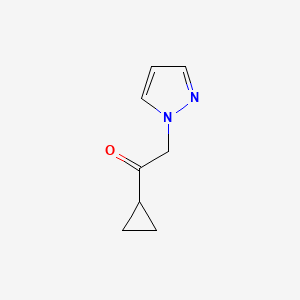

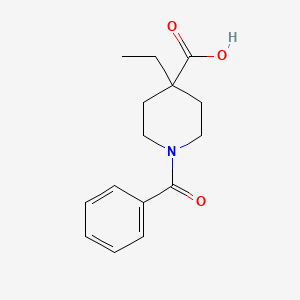

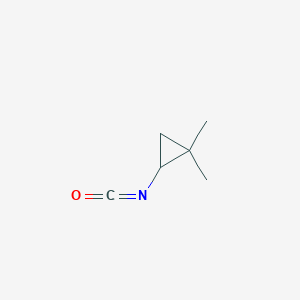

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。